molecular formula C19H16FN3O2S B2669491 2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide CAS No. 1203015-00-2

2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide

Cat. No.: B2669491
CAS No.: 1203015-00-2
M. Wt: 369.41
InChI Key: IMDFUWMGSSWDFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide” can be analyzed using mass spectral data . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .

Scientific Research Applications

Synthesis and Spectroscopic Properties

The synthesis of acylthioureas with substituted phenyl groups, including those with fluorine, bromide, or iodine atoms, has demonstrated potential in developing novel antimicrobial agents with antibiofilm properties. These compounds, characterized by elemental analysis, IR, and NMR spectroscopy, have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial Activity

Research into fluorine-substituted compounds, including benzamides, has revealed their potent antimicrobial activity. The antimicrobial activity evaluation of fluorinated derivatives, such as 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), against fungi and Gram-positive microorganisms, highlights the structure-activity relationships crucial for developing new antimicrobial agents (Carmellino et al., 1994).

Crystallographic Studies

The study of disorder-induced concomitant polymorphism in fluorinated benzamides, such as 3-fluoro-N-(3-fluorophenyl)benzamide, provides insight into the molecular conformations and interactions within crystal structures. These studies are fundamental in understanding the polymorphic behavior and its implications for material science and pharmaceutical formulation (Chopra & Row, 2008).

Pharmaceutical Applications

The development of fluorine-18 labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) exemplifies the intersection of organic chemistry and medical imaging. This research is pivotal for advancing diagnostic methods and understanding tumor biology (Tu et al., 2007).

Properties

IUPAC Name

2-fluoro-N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-15-8-2-1-7-14(15)18(24)22-16-9-3-4-10-17(16)23-19(25)21-12-13-6-5-11-26-13/h1-11H,12H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDFUWMGSSWDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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